![molecular formula C16H23NO4 B6309305 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid CAS No. 1202814-95-6](/img/structure/B6309305.png)
3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid
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Overview
Description
3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid, also known as t-Boc-Phe-NH2, is an organic compound that is used in the synthesis of peptides and proteins. It is a versatile amino acid building block that has been used in many scientific research applications.
Scientific Research Applications
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides . The tert-butyloxycarbonyl (Boc) group is used to protect amino acids during peptide synthesis, preventing unwanted side reactions . The Boc-protected amino acid ionic liquids (Boc-AAILs) derived from this compound were used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound plays a crucial role in organic synthesis . The multiple reactive groups of amino acid ionic liquids (AAILs) can cause unwanted reactions in selective or multistep organic synthesis . The Boc-AAILs derived from this compound expand the applicability of AAILs in organic synthesis .
Transprotection of Tertiary Amines
This compound is used in the transprotection of the 1-phenylethyl protected tertiary amines to tert-butyloxycarbonyl (Boc) derivatives . This process is catalyzed by Pd/C and involves exocyclic N–C hydrogenolysis .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.
Mode of Action
It’s known that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in peptide synthesis to protect the amino group. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(2-phenylethyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(12-10-14(18)19)11-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESOJTWJGLTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](2-phenylethyl)amino}propanoic acid |
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